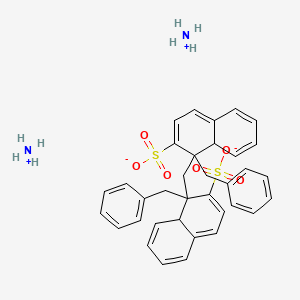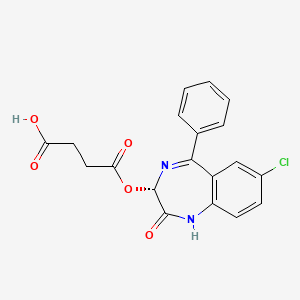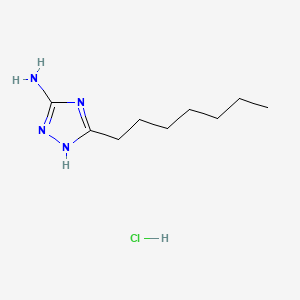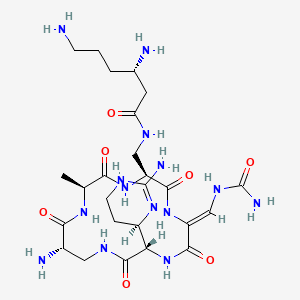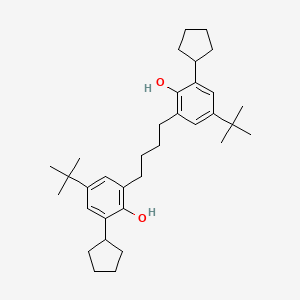
2,2'-Butylidenebis(4-(tert-butyl)-6-cyclopentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 299-670-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make plastics, such as polyvinyl chloride, more flexible and durable. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which lists chemicals that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized under strong conditions to form phthalic acid derivatives.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role in the development of certain diseases.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which bis(2-ethylhexyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar properties and applications.
Diisononyl phthalate: Used as a plasticizer with a slightly different chemical structure, providing different physical properties.
Diisodecyl phthalate: Another plasticizer with a longer alkyl chain, offering different flexibility and durability characteristics.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and well-studied properties. It is one of the most commonly used plasticizers, making it a benchmark for comparing the performance and safety of other plasticizers.
Eigenschaften
CAS-Nummer |
93893-78-8 |
|---|---|
Molekularformel |
C34H50O2 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
4-tert-butyl-2-[4-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)butyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-33(2,3)27-19-25(31(35)29(21-27)23-13-7-8-14-23)17-11-12-18-26-20-28(34(4,5)6)22-30(32(26)36)24-15-9-10-16-24/h19-24,35-36H,7-18H2,1-6H3 |
InChI-Schlüssel |
WPXJTJSIQODUIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCC2)O)CCCCC3=C(C(=CC(=C3)C(C)(C)C)C4CCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



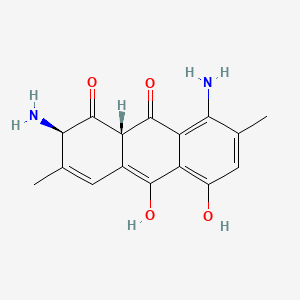
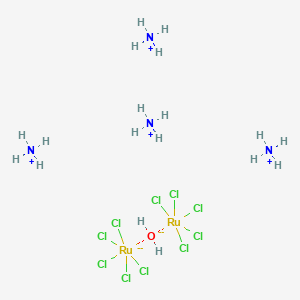
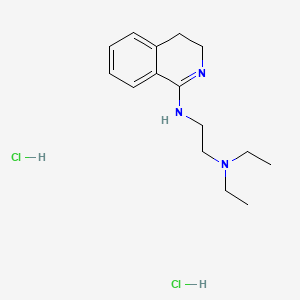
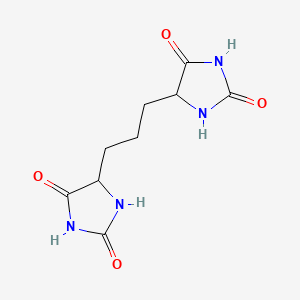
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

